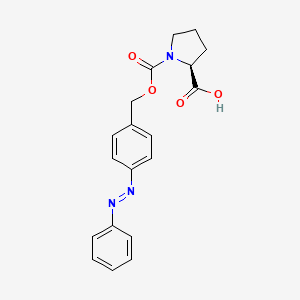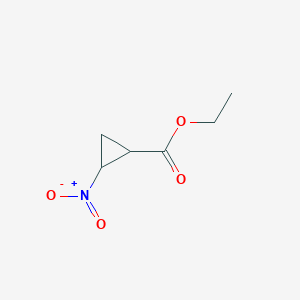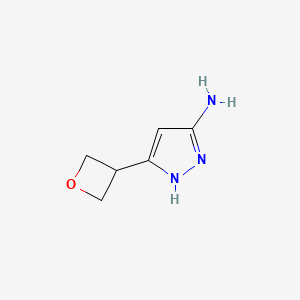
N-(2-hydroxyethyl)-N-methyl-2-phenylacetamide
Descripción general
Descripción
Synthesis Analysis
This would involve a detailed explanation of how the compound can be synthesized from its constituent elements or from other compounds. The analysis would also include the conditions required for the synthesis, such as temperature and pressure, and the yield of the reaction .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used to determine the molecular structure .Chemical Reactions Analysis
This would involve a study of the chemical reactions that the compound undergoes. The analysis would include the conditions required for the reactions, the products of the reactions, and the mechanisms of the reactions .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical properties, such as its melting point, boiling point, and solubility, and its chemical properties, such as its acidity or basicity and its reactivity .Aplicaciones Científicas De Investigación
Muscarinic M3 Receptor Antagonism
N-(2-hydroxyethyl)-N-methyl-2-phenylacetamide analogues have been explored for their potential in developing muscarinic M3 receptor antagonists. This is significant for treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders. For instance, a study by Mitsuya et al. (2000) focused on creating a potent, long-acting, orally active M3 antagonist with high selectivity for M3 over M2 receptors, which can be useful in clinical situations where M3 over M2 selectivity is desirable (Mitsuya et al., 2000).
Anticonvulsant Activity
Research has also been conducted to evaluate the anticonvulsant properties of this compound derivatives. Aktürk et al. (2002) synthesized and tested a series of derivatives, identifying compounds with significant anticonvulsant activity, which indicates potential therapeutic applications in this area (Aktürk et al., 2002).
Anti-Arthritic and Anti-Inflammatory Properties
Jawed et al. (2010) investigated the anti-arthritic and anti-inflammatory effects of N-(2-hydroxy phenyl) acetamide in adjuvant-induced arthritis in rats. Their findings suggest that this compound has promising anti-arthritic properties, as it significantly retarded the reduction in body weight and increase in paw edema volume in treated animals (Jawed et al., 2010).
Solubility Studies
Huang et al. (2007) conducted solubility studies of N-phenylacetamide derivatives in supercritical carbon dioxide, providing insights into their physical properties and potential applications in various industrial processes (Huang et al., 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-hydroxyethyl)-N-methyl-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(7-8-13)11(14)9-10-5-3-2-4-6-10/h2-6,13H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWHTAFTALYTRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001260687 | |
| Record name | N-(2-Hydroxyethyl)-N-methylbenzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001260687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142558-01-8 | |
| Record name | N-(2-Hydroxyethyl)-N-methylbenzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142558-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Hydroxyethyl)-N-methylbenzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001260687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[(4-methylphenyl)methyl]-6-[4-(5-{[(4-methylphenyl)methyl]carbamoyl}pentyl)piperazin-1-yl]hexanamide](/img/structure/B3102775.png)







![3-Iodo-1-(4-methylbenzenesulfonyl)imidazo[1,5-a]pyridine](/img/structure/B3102815.png)